[13C8]-Nifedipine
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Overview
Description
Nifedipine-13C8 is a labeled form of nifedipine, a potent calcium channel blocker widely used in the treatment of cardiovascular diseases such as hypertension and angina . The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in pharmacokinetic studies and drug metabolism research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nifedipine-13C8 can be synthesized through the Hantzsch dihydropyridine synthesis method, which involves the condensation of an aldehyde, a β-keto ester, and ammonia . The reaction conditions typically include heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The incorporation of carbon-13 isotopes is achieved by using carbon-13 labeled precursors in the synthesis process .
Industrial Production Methods
Industrial production of nifedipine-13C8 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled materials and ensure the purity and consistency of the final product . Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the isotopic labeling and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Nifedipine-13C8 undergoes various chemical reactions, including:
Oxidation: Nifedipine-13C8 can be oxidized to form nitrosophenylpyridine derivatives.
Reduction: The nitro group in nifedipine-13C8 can be reduced to an amino group under appropriate conditions.
Substitution: Nifedipine-13C8 can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Scientific Research Applications
Nifedipine-13C8 is extensively used in scientific research, including:
Pharmacokinetic Studies: The carbon-13 labeling allows for precise tracking of the compound’s metabolism and distribution in the body.
Drug Metabolism Research: It helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Nifedipine-13C8 is used to study calcium channel function and its role in various physiological processes.
Medical Research: It aids in the development of new therapeutic agents targeting calcium channels.
Industrial Applications: The compound is used in the development and testing of new drug formulations.
Mechanism of Action
Nifedipine-13C8 exerts its effects by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells . This inhibition prevents the entry of calcium ions into the cells during depolarization, leading to relaxation of vascular smooth muscle and coronary vasodilation . As a result, it reduces peripheral arterial resistance and lowers blood pressure . The molecular targets include the L-type calcium channels, and the pathways involved are primarily related to calcium ion regulation .
Comparison with Similar Compounds
Similar Compounds
Nicardipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.
Amlodipine: A third-generation dihydropyridine with a longer duration of action.
Nisoldipine: Similar to nifedipine but with different pharmacokinetic properties.
Uniqueness
Nifedipine-13C8 is unique due to its carbon-13 labeling, which allows for detailed pharmacokinetic and metabolic studies . This isotopic labeling provides a significant advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems .
Properties
CAS No. |
1173023-46-5 |
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Molecular Formula |
C17H18N2O6 |
Molecular Weight |
354.28 g/mol |
IUPAC Name |
dimethyl 2,6-di((113C)methyl)-4-(2-nitrophenyl)-(2,3,5,6-13C4)1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i1+1,2+1,9+1,10+1,13+1,14+1,16+1,17+1 |
InChI Key |
HYIMSNHJOBLJNT-UERCFELYSA-N |
Isomeric SMILES |
CO[13C](=O)[13C]1=[13C](N[13C](=[13C](C1C2=CC=CC=C2[N+](=O)[O-])[13C](=O)OC)[13CH3])[13CH3] |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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